molecular formula C12H15NO B14623798 Acetamide, N-(phenylmethyl)-N-2-propenyl- CAS No. 55487-53-1

Acetamide, N-(phenylmethyl)-N-2-propenyl-

Katalognummer: B14623798
CAS-Nummer: 55487-53-1
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: URVLKNOGOZZEQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-(phenylmethyl)-N-2-propenyl- is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide where the nitrogen atom is bonded to a phenylmethyl group and a 2-propenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(phenylmethyl)-N-2-propenyl- typically involves the reaction of benzylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of Acetamide, N-(phenylmethyl)-N-2-propenyl- can be achieved through a continuous flow process where benzylamine and acetic anhydride are fed into a reactor. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-(phenylmethyl)-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-(phenylmethyl)-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-(phenylmethyl)-N-2-propenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetamide, N-benzyl-: Similar structure but lacks the 2-propenyl group.

    N-Acetylbenzylamine: Another derivative of acetamide with a benzyl group.

    N-Benzylacetamide: Similar to Acetamide, N-(phenylmethyl)-N-2-propenyl- but without the propenyl group.

Uniqueness

Acetamide, N-(phenylmethyl)-N-2-propenyl- is unique due to the presence of both phenylmethyl and 2-propenyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

55487-53-1

Molekularformel

C12H15NO

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-benzyl-N-prop-2-enylacetamide

InChI

InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3

InChI-Schlüssel

URVLKNOGOZZEQR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N(CC=C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.